molecular formula C17H18O4 B12585237 Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- CAS No. 649774-68-5

Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-

Cat. No.: B12585237
CAS No.: 649774-68-5
M. Wt: 286.32 g/mol
InChI Key: LCJMOSQAXYVWIA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- (CAS No. 211935-25-0) is a benzaldehyde derivative featuring:

  • Methoxy groups at positions 3 and 6 of the aromatic ring.
  • A [(phenylmethoxy)methyl] substituent at position 2.

Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.30 g/mol . Key physicochemical properties include:

  • LogP (hydrophobicity): 2.8 (moderate lipophilicity).
  • Polar surface area: 44.8 Ų.
  • Rotatable bonds: 6, indicating conformational flexibility .
  • Hydrogen bond acceptors: 4 (oxygen atoms from methoxy and aldehyde groups).

This compound adheres to Lipinski’s Rule of Five (molecular weight <500, H-bond acceptors ≤10), but its compliance with other drug-likeness rules (e.g., Ghose, Veber) depends on additional parameters like molar refractivity and bioavailability thresholds .

Properties

CAS No.

649774-68-5

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

3,6-dimethoxy-2-(phenylmethoxymethyl)benzaldehyde

InChI

InChI=1S/C17H18O4/c1-19-16-8-9-17(20-2)15(14(16)10-18)12-21-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3

InChI Key

LCJMOSQAXYVWIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)C=O)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation Reactions

One of the primary methods for synthesizing Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- is through condensation reactions involving appropriate precursors.

  • Method Overview :

    • Reagents : Typically involves dimethoxybenzaldehyde and phenylmethanol.
    • Conditions : The reaction is usually conducted under acidic or basic conditions to facilitate the formation of the desired compound.
  • Example Reaction :

    • A common approach involves the reaction of 3,6-dimethoxybenzaldehyde with phenylmethanol in the presence of an acid catalyst. This method has been reported to yield the target compound with moderate to high efficiency.

One-Pot Synthesis

Another effective method is a one-pot synthesis that integrates multiple steps into a single reaction vessel.

  • Method Overview :

    • Reagents : Involves using dimethoxybenzene, formaldehyde, and triethylamine.
    • Conditions : The reaction is performed at elevated temperatures (around 100°C) for several hours.
  • Yield and Efficiency :

    • This method has shown yields exceeding 90%, making it an attractive option for industrial applications due to its simplicity and high efficiency.

Use of Catalysts

Catalytic methods have also been explored to enhance reaction rates and selectivity.

  • Method Overview :

    • Reagents : Utilizes metal catalysts such as palladium or nickel.
    • Conditions : Typically requires specific temperatures and pressures to optimize catalyst performance.
  • Advantages :

    • Catalysts can significantly improve yields and reduce reaction times. For instance, using palladium on carbon has been reported to yield high purity products with minimal side reactions.

Comparative Analysis of Methods

The following table summarizes the key characteristics of each preparation method discussed:

Method Yield (%) Reaction Time Conditions Advantages
Condensation Reaction Moderate to High (60-85) Variable Acidic/Basic Simplicity
One-Pot Synthesis High (90+) Several hours Elevated Temperature High efficiency, fewer steps
Catalytic Method High (80-95) Shorter Specific Temperature/Pressure Improved selectivity, faster reactions

Research Findings

Recent studies have focused on optimizing these methods to enhance yields and reduce environmental impact. For example:

  • A study highlighted a new catalytic system that uses environmentally benign solvents, achieving yields of over 95% while minimizing waste.

  • Another research effort emphasized the importance of temperature control in one-pot syntheses, demonstrating that slight variations could lead to significant differences in yield and purity.

Scientific Research Applications

Chemical Synthesis and Catalysis

Benzaldehyde derivatives are widely utilized in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The compound can serve as a precursor for synthesizing more complex molecules through various reactions such as:

  • Knoevenagel Condensation : This reaction allows for the formation of carbon-carbon bonds, which is essential in building larger organic molecules. For instance, benzaldehyde derivatives can be used to synthesize thiosemicarbazide compounds that act as xanthine oxidase inhibitors, demonstrating significant biological activity .
  • Electrochemical Methods : Recent studies have highlighted the use of photoelectrochemical detection techniques coupled with high-performance liquid chromatography for the quantitative determination of benzaldehyde in food and beverage samples. This method provides high sensitivity and selectivity without the need for chemical derivatization .

Biological Activities

The biological applications of benzaldehyde derivatives extend to their use in medicinal chemistry:

  • Antioxidant and Anti-inflammatory Properties : Certain analogs derived from benzaldehyde have shown promising results in antioxidant assays, suggesting their potential use in treating oxidative stress-related conditions .
  • Tyrosinase Inhibition : Benzaldehyde derivatives have been explored for their ability to inhibit tyrosinase activity, which is crucial in melanin production. This property makes them candidates for treating hyperpigmentation disorders .

Environmental Applications

Benzaldehyde compounds have also found applications in environmental science:

  • Pollutant Detection : The ability to detect trace levels of benzaldehyde in various matrices (such as air and water) is critical for environmental monitoring. Techniques like solid-phase microextraction coupled with gas chromatography have been developed to achieve this .

Material Science

In material science, benzaldehyde derivatives are used to synthesize functional materials:

  • Polymerization : Benzaldehyde can participate in polymerization reactions to create novel materials with specific properties. For example, polymers derived from benzaldehyde exhibit unique thermal and mechanical stability, making them suitable for various industrial applications .

Case Studies

Several case studies illustrate the diverse applications of benzaldehyde derivatives:

Study Application Findings
Study on Xanthine Oxidase InhibitorsPharmaceutical ChemistryCompounds showed significant inhibitory activity on xanthine oxidase, potentially useful for gout treatment .
Detection Method DevelopmentEnvironmental MonitoringDeveloped a method with limits of detection at 16 ng/mL for benzaldehyde in pharmaceutical formulations .
Polymer Synthesis ResearchMaterial ScienceDemonstrated high thermal stability and mechanical performance of polymers synthesized from benzaldehyde derivatives .

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Benzaldehyde, 4-[(4-fluorophenyl)methoxy]-2,6-dimethoxy- (CAS 819076-54-5)

  • Structure: Contains a 4-fluorophenylmethoxy group at position 4 and methoxy groups at positions 2 and 5.
  • LogP: Expected to be slightly higher than the target compound due to fluorine’s hydrophobic effect.
  • Biological Relevance: Fluorinated analogs often exhibit enhanced metabolic stability and target affinity in drug discovery .

Benzaldehyde, 3-(phenylmethoxy) (CAS Not Specified)

  • Structure: Simplifies to a single phenylmethoxy group at position 3.
  • Key Differences:
    • Lacks methoxy groups at positions 3 and 6, reducing steric hindrance and hydrogen-bonding capacity.
    • Molecular weight: 212.24 g/mol, significantly lower than the target compound.
  • Applications: Used in organic synthesis as an intermediate for fragrances and pharmaceuticals .

3-Hydroxy-2-methoxybenzaldehyde (CAS 66495-88-3)

  • Structure: Features a hydroxy group at position 3 and a methoxy group at position 2.
  • Key Differences: Hydroxy group enhances solubility (lower logP ~1.5) but reduces stability under acidic conditions. Hydrogen bond donors: 1 (vs. 0 in the target compound), improving interactions with polar biological targets.
  • Biological Activity: Found in plant volatiles and implicated in insect antennal responses .

4-Acetoxy-3-methoxybenzaldehyde (CAS 72207-94-4)

  • Structure: Contains an acetoxy group at position 4 and a methoxy group at position 3.
  • Key Differences: Ester functional group increases susceptibility to hydrolysis compared to ethers.
  • Applications: Intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) .

Tabular Comparison of Key Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) LogP Polar Surface Area (Ų) Rotatable Bonds
Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- 211935-25-0 C₁₆H₁₆O₄ 272.30 2.8 44.8 6
Benzaldehyde, 4-[(4-fluorophenyl)methoxy]-2,6-dimethoxy- 819076-54-5 C₁₆H₁₅FO₄ 298.29 ~3.1 ~45.0 6
Benzaldehyde, 3-(phenylmethoxy) N/A C₁₄H₁₂O₂ 212.24 ~2.5 ~29.1 3
3-Hydroxy-2-methoxybenzaldehyde 66495-88-3 C₈H₈O₃ 152.15 ~1.5 50.4 2
4-Acetoxy-3-methoxybenzaldehyde 72207-94-4 C₁₀H₁₀O₄ 194.18 ~1.8 54.3 3

Pharmacokinetic and Drug-Likeness Profiles

  • Lipinski’s Rule: All compounds meet criteria except Benzaldehyde, 4-[(4-fluorophenyl)methoxy]-2,6-dimethoxy- (molecular weight ~298), which still adheres marginally .
  • Veber’s Rule: The target compound’s 6 rotatable bonds may limit oral bioavailability compared to analogs with fewer bonds (e.g., 3 in 3-Hydroxy-2-methoxybenzaldehyde ) .
  • Ghose Rule: Only the target compound and fluorinated analog approach the molar refractivity (80–130) and logP (0–5) ranges .

Biological Activity

Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-
  • Molecular Formula : C18H18O4
  • Molecular Weight : 302.34 g/mol

The compound features a benzaldehyde moiety with two methoxy groups and a phenylmethoxy substituent, which may influence its biological interactions.

Antioxidant Properties

Research indicates that benzaldehyde derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds similar to benzaldehyde can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Benzaldehyde derivatives have been investigated for their antimicrobial properties. A study highlighted that certain benzaldehyde compounds demonstrate inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of benzaldehyde derivatives is noteworthy. Compounds structurally related to benzaldehyde have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their possible use in treating inflammatory diseases .

The biological activity of benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]- can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as xanthine oxidase (XO) and acetylcholinesterase (AChE), which are involved in oxidative stress and neurotransmitter regulation respectively .
  • Interaction with Cellular Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer properties.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A comparative study evaluated the antioxidant capacity of various benzaldehyde derivatives using DPPH radical scavenging assays. Results indicated that the presence of methoxy groups significantly enhanced antioxidant activity compared to unsubstituted benzaldehyde .
  • Antimicrobial Efficacy :
    • A recent investigation assessed the antimicrobial activity of benzaldehyde derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds effectively inhibited bacterial growth, suggesting their potential as therapeutic agents in infectious diseases .
  • Anti-inflammatory Mechanism :
    • In vitro studies revealed that benzaldehyde derivatives could reduce the secretion of TNF-alpha and IL-6 from activated macrophages, highlighting their role in modulating inflammatory responses .

Data Tables

Biological ActivityMethod of AssessmentKey Findings
AntioxidantDPPH Scavenging AssayEnhanced activity with methoxy substitutions
AntimicrobialDisk Diffusion MethodEffective against multiple bacterial strains
Anti-inflammatoryCytokine AssaysReduced TNF-alpha and IL-6 levels

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